5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a complex organic compound that features a benzimidazole ring substituted with a bromine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the brominated benzimidazole with furan-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzimidazole and furan rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the benzimidazole or furan rings.
Reduction: Reduced forms of the benzimidazole or furan rings.
Scientific Research Applications
5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methyl-1H-benzimidazole: Lacks the furan-2-carboxamide moiety.
2-methyl-1H-benzimidazole-5-carboxamide: Lacks the bromine atom and furan ring.
5-bromo-1H-benzimidazole: Lacks the methyl and furan-2-carboxamide groups.
Uniqueness
5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide is unique due to the presence of both the brominated benzimidazole and the furan-2-carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10BrN3O2 |
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Molecular Weight |
320.14 g/mol |
IUPAC Name |
5-bromo-N-(2-methyl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c1-7-15-9-3-2-8(6-10(9)16-7)17-13(18)11-4-5-12(14)19-11/h2-6H,1H3,(H,15,16)(H,17,18) |
InChI Key |
RDSJPSBBJNNPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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